molecular formula C14H11FO2 B6377736 4-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95% CAS No. 1111129-23-7

4-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95%

Cat. No. B6377736
CAS RN: 1111129-23-7
M. Wt: 230.23 g/mol
InChI Key: UKTQCSCPACAXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluoro-5-methylphenyl)-2-formylphenol (95%) is a synthetic compound with a wide range of applications in scientific research. It is a member of the phenol family and is a colorless, crystalline solid with a melting point of 89.5°C and a boiling point of 174°C. 4-(2-Fluoro-5-methylphenyl)-2-formylphenol (95%) is a versatile compound that is used in many different fields, ranging from organic synthesis to biochemistry.

Scientific Research Applications

4-(2-Fluoro-5-methylphenyl)-2-formylphenol (95%) is a versatile compound that is used in many different fields of scientific research. It is used in organic synthesis as an intermediate for the synthesis of other compounds. It is also used in biochemistry as a reagent for the synthesis of peptides and other biomolecules. Additionally, it is used in medicinal chemistry as a starting material for the synthesis of pharmaceuticals. Furthermore, it is used in analytical chemistry as a reagent for the detection of certain compounds.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-5-methylphenyl)-2-formylphenol (95%) is not fully understood. However, it is believed to interact with various biological systems, such as enzymes and receptors, to produce its effects. It is thought to act as a substrate for certain enzymes, and its interaction with receptors may produce a variety of effects in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-5-methylphenyl)-2-formylphenol (95%) are not fully understood. However, it is believed to have a range of effects on the body. In laboratory experiments, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to a variety of beneficial effects, including anti-inflammatory, analgesic, and anti-cancer effects. Additionally, it has been shown to have an inhibitory effect on the enzyme tyrosine hydroxylase, which is involved in the production of the neurotransmitter dopamine. Inhibition of tyrosine hydroxylase has been linked to an increase in dopamine levels, which may have beneficial effects on mood and cognition.

Advantages and Limitations for Lab Experiments

The use of 4-(2-Fluoro-5-methylphenyl)-2-formylphenol (95%) in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is a versatile compound that can be used in a variety of scientific research applications. Additionally, it is relatively stable, and it is not toxic or hazardous. However, there are some limitations to its use in laboratory experiments. It is not water soluble, so it must be dissolved in an organic solvent before it can be used. Additionally, it is sensitive to light and air, so it must be stored in a dark, airtight container.

Future Directions

There are many potential future directions for 4-(2-Fluoro-5-methylphenyl)-2-formylphenol (95%). It could be used in the development of new pharmaceuticals, as it has a range of biochemical and physiological effects. Additionally, it could be used as a starting material for the synthesis of other compounds. Furthermore, it could be used in the development of new analytical techniques, as it is a versatile compound that can be used as a reagent for the detection of certain compounds. Finally, it could be used in the development of new biotechnologies, as it has the potential to interact with various biological systems.

Synthesis Methods

4-(2-Fluoro-5-methylphenyl)-2-formylphenol (95%) can be synthesized in a two-step process. The first step involves the reaction of 2-fluoro-5-methylphenol and formic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction produces 4-(2-fluoro-5-methylphenyl)-2-formylphenol (95%) as the desired product. The second step involves the purification of the crude product by recrystallization. This method is relatively simple and efficient, and can be used to produce high yields of the desired compound.

properties

IUPAC Name

5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-2-4-13(15)12(6-9)10-3-5-14(17)11(7-10)8-16/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTQCSCPACAXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685086
Record name 2'-Fluoro-4-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-5-methylphenyl)-2-formylphenol

CAS RN

1111129-23-7
Record name 2'-Fluoro-4-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.